tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 171919-76-9
VCID: VC20742693
InChI: InChI=1S/C9H15NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1
SMILES: CC1C(=O)CN1C(=O)OC(C)(C)C
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

CAS No.: 171919-76-9

Cat. No.: VC20742693

Molecular Formula: C9H15NO3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate - 171919-76-9

CAS No. 171919-76-9
Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
IUPAC Name tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
Standard InChI InChI=1S/C9H15NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1
Standard InChI Key OPQMXTJLDQEDTI-LURJTMIESA-N
Isomeric SMILES C[C@H]1C(=O)CN1C(=O)OC(C)(C)C
SMILES CC1C(=O)CN1C(=O)OC(C)(C)C
Canonical SMILES CC1C(=O)CN1C(=O)OC(C)(C)C

Structural Characteristics and Basic Properties

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate belongs to the azetidine class of compounds, characterized by a four-membered nitrogen-containing heterocycle. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a methyl substituent at the 2-position with S stereochemistry, and a ketone functionality at the 3-position. The strained four-membered ring imparts distinctive reactivity patterns that make this compound particularly valuable in synthetic organic chemistry.

The compound's molecular formula is C9H15NO3, with a precise molecular weight of 185.22 g/mol. Its structural conformation is influenced by the strain inherent in the four-membered ring, which affects bond angles and reactivity. The presence of the Boc protecting group serves dual purposes: it protects the nitrogen atom during synthetic manipulations and influences the compound's solubility and crystallization behavior.

Stereochemistry and Configuration

The S-configuration at the 2-position is a critical feature that determines the compound's biological activity and synthetic utility. This stereocenter is particularly important when the compound is used as a building block in pharmaceutical applications where stereochemical purity directly impacts biological activity. The stereochemical integrity must be maintained throughout synthetic sequences to ensure the desired pharmacological properties.

Synthesis Methods and Procedures

Traditional Synthetic Routes

The synthesis of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate typically builds upon related azetidine structures. One approach involves the oxidation of tert-butyl (2S)-2-methyl-3-hydroxyazetidine-1-carboxylate, which converts the hydroxyl group at the 3-position to a ketone. This oxidation can employ various oxidizing agents, with TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) being a common choice for similar compounds.

Optimized Synthesis Procedures

Based on the synthesis of related compounds, an efficient route may involve:

  • Preparation of the azetidine core structure

  • Introduction of the methyl group at the 2-position with controlled stereochemistry

  • Protection of the nitrogen with the Boc group

  • Oxidation of the 3-position to form the ketone

For the oxidation step, two methods have shown effectiveness with similar azetidine structures:

Yield Comparison for Different Synthesis Methods

The table below compares different synthetic approaches for the oxidation step based on data from related compounds:

MethodOxidantCatalystReaction ConditionsYield (%)Purity (HPLC)
TraditionalNaClOTEMPO-5-0°C, 3h70-80%Variable with byproducts
Microchannel reactorH2O2TEMPOContinuous flow, 30s residence time92%99%
Composite catalystO2Composite catalystRoom temperature, 2h87%99%

These methods represent significant improvements over earlier synthetic approaches, with the microchannel reactor offering the best combination of yield and purity .

Chemical Reactivity and Transformations

Key Reactive Sites

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate possesses three primary reactive sites:

  • The ketone group at the 3-position

  • The nitrogen protected by the Boc group

  • The strained azetidine ring system

Each site offers distinct chemical transformation possibilities:

Further Modifications

The deprotected azetidine nitrogen can undergo various transformations, including reaction with sulfonyl chlorides to yield sulfonamides. This is particularly important in the synthesis of baricitinib, where ethanesulfonyl chloride is used for this purpose .

Pharmaceutical Applications

Role in Baricitinib Synthesis

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate serves as a critical intermediate in the synthesis of baricitinib, an oral JAK1 and JAK2 inhibitor with potent anti-inflammatory activity. Baricitinib contains a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety at the N-2 position of the pyrazole skeleton, which is derived from this azetidine intermediate .

The synthetic pathway involves:

  • Horner-Emmons reaction to introduce the cyano group

  • Boc deprotection

  • Sulfonylation with ethanesulfonyl chloride

  • Further coupling reactions to build the complete baricitinib structure

JAK Inhibition and Mechanism of Action

Compounds derived from tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, particularly baricitinib, function as JAK inhibitors. The Janus kinase (JAK) family of tyrosine kinases plays crucial roles in cytokine-mediated signaling pathways relevant to inflammation and immune response. Baricitinib specifically targets JAK1 and JAK2, disrupting the signaling of multiple cytokines involved in rheumatoid arthritis and other inflammatory conditions .

Pharmaceutical Development Process

The development of pharmaceuticals using tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate as a building block follows a structured process:

Initial Synthesis Optimization

Early efforts focus on developing efficient, scalable synthesis methods for the azetidine intermediate. Challenges include maintaining stereochemical purity, achieving high yields, and minimizing environmental impact. Traditional methods for synthesizing these azetidine intermediates often suffered from drawbacks such as expensive materials, use of polluting reagents, and poor yields .

Process Development Timeline

Development StageKey ObjectivesTypical Duration
Route ScoutingIdentify potential synthetic routes3-6 months
Process DevelopmentOptimize reaction conditions and yields6-12 months
Scale-upTransfer to pilot plant, address engineering challenges6-12 months
ValidationConfirm process robustness and product quality3-6 months
Commercial ProductionFull-scale manufacturingOngoing

Green Chemistry Considerations

Recent innovations in the synthesis of azetidine intermediates have focused on green chemistry principles. The microchannel reactor method using TEMPO-H2O2 systems represents a significant advancement, eliminating chlorinated waste streams and improving atom economy . Similarly, the composite catalyst-O2 system offers an environmentally friendly alternative using oxygen as the terminal oxidant.

Structure-Activity Relationships

Stereochemical Importance

The S-configuration at the 2-position of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is crucial for the biological activity of resulting compounds. Studies with related compounds demonstrate that incorrect stereochemistry significantly reduces or eliminates the desired biological effects.

Azetidine Ring Constraints

The four-membered azetidine ring imposes conformational constraints that can enhance binding specificity to target proteins. This constrained geometry can improve pharmacokinetic properties by:

  • Increasing metabolic stability

  • Enhancing target selectivity

  • Reducing off-target effects

  • Improving oral bioavailability

These properties make azetidine-containing compounds valuable in medicinal chemistry, particularly for developing orally active drugs like baricitinib.

Future Research Directions

Synthetic Methodology Improvements

Current research focuses on further improving the synthesis of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate and related compounds. Areas of active investigation include:

  • Catalytic asymmetric methods to control stereochemistry

  • Flow chemistry approaches for continuous manufacturing

  • Enzymatic processes for specific transformations

  • Photocatalytic methods for challenging bond formations

Expanded Pharmaceutical Applications

Beyond JAK inhibitors, tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate derivatives show promise in several therapeutic areas:

  • Novel anti-inflammatory agents

  • Kinase inhibitors for oncology

  • CNS-active compounds leveraging the compact azetidine scaffold

  • Peptide mimetics incorporating the strained ring system

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